Product packaging for Ethyl 2,4-dichloro-5-fluorobenzoylacetate(Cat. No.:CAS No. 86483-51-4)

Ethyl 2,4-dichloro-5-fluorobenzoylacetate

Cat. No.: B1585741
CAS No.: 86483-51-4
M. Wt: 279.09 g/mol
InChI Key: POKPUCWXUHWGMX-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic β-Keto Esters

Ethyl 2,4-dichloro-5-fluorobenzoylacetate is a member of the halogenated aromatic β-keto esters. This class of organic compounds is characterized by a core structure comprising an aromatic ring, a ketone group (C=O), and an ester group (-COOR), with the ketone positioned at the beta-carbon relative to the ester's carbonyl. The presence of halogen atoms (fluorine, chlorine, bromine, or iodine) directly attached to the aromatic ring significantly influences the molecule's electronic properties and reactivity.

These compounds are highly valued in organic synthesis for several reasons:

Versatile Reactivity: The β-keto ester moiety possesses two acidic protons on the α-carbon (the carbon between the two carbonyl groups), making it a potent nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and acylations. jove.com

Activated Aromatic Ring: The halogen substituents are electron-withdrawing, which can activate the aromatic ring for nucleophilic aromatic substitution reactions.

Synthetic Precursors: They serve as key precursors for the synthesis of a wide array of heterocyclic compounds, which are foundational structures in many pharmaceuticals and agrochemicals. organic-chemistry.org

This compound, with its specific arrangement of two chlorine atoms and one fluorine atom, is a prime example of how this structural motif is tailored for specific synthetic goals. nih.gov

Historical Development and Significance of this compound in Synthetic Chemistry

The significance of this compound is intrinsically linked to the development of fluoroquinolone antibiotics. nih.gov These synthetic broad-spectrum antibacterial agents have been a cornerstone of infectious disease treatment for decades. The development of new generations of fluoroquinolones with improved efficacy and broader activity spectra necessitated the design of sophisticated synthetic pathways. nih.gov

Within this context, this compound emerged as a crucial intermediate. Its synthesis allows for the precise installation of the 2,4-dichloro-5-fluoro-substituted phenyl ring, a key structural feature in many potent fluoroquinolones. One of the established synthetic routes to this compound involves the reaction of diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate with p-toluenesulphonic acid in water. Another method involves the condensation of 2,4-dichloro-5-fluoroacetophenone with dimethyl carbonate in the presence of a base like sodium ethoxide. The ability to produce this intermediate efficiently and with high purity has been a significant enabler for the large-scale manufacturing of these life-saving drugs.

Overview of Key Research Domains for this compound

The primary research domain for this compound is overwhelmingly in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics. researchgate.net Its structure is a key component for building the quinolone core, which is essential for the antibacterial activity of these drugs. The compound's interaction with bacterial enzymes, such as DNA gyrase, is a subject of ongoing research to develop new and more effective antibiotics.

Beyond its established role in antibiotic synthesis, the unique chemical properties of this compound make it a valuable tool in other areas of chemical research:

Medicinal Chemistry: Researchers are exploring its use as a scaffold for the development of other therapeutic agents. The presence of multiple halogen atoms provides opportunities for further chemical modification to create libraries of new compounds with potential biological activity.

Agrochemicals: The structural motifs present in this compound are also found in some agrochemicals, suggesting its potential as a starting material for the synthesis of new herbicides and fungicides.

Materials Science: Halogenated organic compounds can possess interesting photophysical properties, and research into the applications of derivatives of this compound in materials science is a potential future direction.

In essence, this compound is a testament to the power of synthetic chemistry to create tailored molecules that address critical needs in medicine and beyond. Its continued study and application are likely to lead to further innovations in these fields.

Compound Information

Compound Name
This compound
2,4-dichloro-5-fluoroacetophenone
Diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate
p-toluenesulphonic acid
Dimethyl carbonate
Sodium ethoxide
Fluoroquinolone

Chemical Data

Here is an interactive data table with more information about this compound:

PropertyValueSource
Molecular Formula C11H9Cl2FO3 nih.gov
Molecular Weight 279.09 g/mol nih.gov
CAS Number 86483-51-4 nih.gov
Boiling Point 329.5°C at 760 mmHg echemi.com
Density 1.381 g/cm³ echemi.com
Flash Point 127.6°C echemi.com
Refractive Index 1.523 echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9Cl2FO3 B1585741 Ethyl 2,4-dichloro-5-fluorobenzoylacetate CAS No. 86483-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2FO3/c1-2-17-11(16)5-10(15)6-3-9(14)8(13)4-7(6)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKPUCWXUHWGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378992
Record name Ethyl 2,4-dichloro-5-fluorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86483-51-4
Record name Ethyl 2,4-dichloro-5-fluorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of Ethyl 2,4 Dichloro 5 Fluorobenzoylacetate

Established Synthetic Routes and Precursors

The preparation of Ethyl 2,4-dichloro-5-fluorobenzoylacetate relies on the availability of specific halogenated aromatic precursors. The choice of synthetic route can be influenced by factors such as precursor availability, desired yield, and scalability.

A primary route to this compound involves a base-mediated condensation reaction, specifically a Claisen condensation, between 2,4-dichloro-5-fluoroacetophenone and a carbonate ester.

The precursor, 2,4-dichloro-5-fluoroacetophenone, can be synthesized via a Friedel-Crafts acylation of 1,4-dichloro-2-fluorobenzene. google.com This process typically involves reacting 1,4-dichloro-2-fluorobenzene with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst. google.com An alternative multi-step process starts from 3,4-dichloronitrobenzene, which is first fluorinated and then acylated. google.com

Once the acetophenone (B1666503) precursor is obtained, it is treated with a strong base, such as sodium ethoxide, to generate an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate (or dimethyl carbonate). The reaction is typically conducted in a non-polar solvent like toluene (B28343) at elevated temperatures. An acidic workup then yields the final β-ketoester. A reported method using sodium ethoxide and dimethyl carbonate in toluene at approximately 90°C resulted in a 75.1% yield of the corresponding methyl ester, indicating a similar efficiency for the ethyl ester variant.

Table 1: Synthesis via Condensation

Step Reactants Reagents/Conditions Product Reported Yield
1 1,4-Dichloro-2-fluorobenzene, Acetyl chloride AlCl₃ catalyst, 135-140 °C 2,4-Dichloro-5-fluoroacetophenone Up to 80%

An alternative pathway begins with 2,4-dichloro-3-nitro-5-fluorobenzoic acid. This starting material can be prepared in a one-pot synthesis from 2,4-dichloro-5-fluoroacetophenone by reacting it with nitric acid, which serves as both a nitrating and oxidizing agent, achieving a yield of 92%. google.com

The synthesized benzoic acid is then converted into its more reactive acid chloride derivative, 2,4-dichloro-3-nitro-5-fluorobenzoyl chloride. This is typically achieved by refluxing the acid with thionyl chloride. The resulting acid chloride is then reacted with the magnesium salt of monoethyl malonate (the "malonate" method). This reaction forms an acylated malonate intermediate. Subsequent removal of the nitro group and decarboxylation would be required to arrive at the target compound, making this a more complex, multi-step approach.

This method involves the initial synthesis of a benzoyl-substituted malonate ester, followed by a decarboxylation step to yield the final product. The precursor, Diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate, is prepared by reacting 2,4-dichloro-5-fluoro-benzoyl chloride with diethyl malonate. chemicalbook.com This reaction is facilitated by magnesium fillings suspended in ethanol (B145695), which forms the magnesium enolate of diethyl malonate.

The crucial final step is the hydrolytic decarboxylation of the resulting Diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate. This is accomplished by heating the compound in an emulsion with water and an acid catalyst, such as p-toluenesulphonic acid, at reflux for several hours. This process selectively removes one of the ethoxycarbonyl groups, yielding this compound.

Table 2: Decarboxylation Synthesis Pathway

Step Reactants Reagents/Conditions Product
1 Diethyl malonate, 2,4-dichloro-5-fluoro-benzoyl chloride Mg, C₂H₅OH, CCl₄ (catalyst), Ether Diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate

The synthesis of substituted benzoylacetates is a well-established field, with various methods that could potentially be adapted for this compound. For instance, variations in the condensation step (2.1.1) could include using different bases or acylating agents.

Mechanistic Investigations of this compound Formation

The formation mechanisms for this compound are rooted in fundamental organic reactions.

Claisen Condensation (Route 2.1.1): The synthesis from 2,4-dichloro-5-fluoroacetophenone proceeds via a Claisen condensation. A strong base (e.g., sodium ethoxide) deprotonates the α-carbon of the acetophenone, forming a resonance-stabilized enolate. This enolate then performs a nucleophilic acyl substitution on the diethyl carbonate. The subsequent loss of an ethoxide ion from the tetrahedral intermediate forms the β-ketoester. The reaction is driven to completion by the deprotonation of the newly formed β-ketoester, which is more acidic than the starting alcohol.

Acylation-Decarboxylation (Routes 2.1.2 and 2.1.3): The pathway involving a malonic ester proceeds first by acylation of the malonate enolate by the 2,4-dichloro-5-fluorobenzoyl chloride. The resulting acylated malonate is a β-dicarbonyl compound. The subsequent decarboxylation step, often acid-catalyzed (Krapcho decarboxylation conditions can also be used), involves the hydrolysis of one of the ester groups to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily loses carbon dioxide via a cyclic transition state (enol intermediate) to give the final product.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize product yield and minimize impurities.

For the condensation route (2.1.1), key parameters include the choice of base and solvent, reaction temperature, and reaction time. The use of sodium ethoxide as a base and toluene as a solvent at elevated temperatures (around 90-110°C) has been reported to be effective. Ensuring anhydrous conditions is critical, as the presence of water can hydrolyze the base and the ester product.

In the decarboxylation route (2.1.3), the efficiency of the final step is dependent on the catalyst and reaction time. Heating for a sufficient duration (e.g., 3 hours at reflux) is necessary to drive the reaction to completion.

Purification of the final product is often achieved through vacuum distillation or melt crystallization. google.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for timely quenching of the reaction to prevent the formation of by-products. For industrial-scale production, continuous addition of reactants and careful temperature control can lead to high conversion rates and minimal by-product formation.

Role of Catalysis in this compound Synthesis

Catalysis is pivotal in the synthesis of this compound and its precursors, influencing reaction rates, yields, and selectivity.

In the Claisen condensation to form the final product, the choice of base is critical. Sodium ethoxide is a commonly employed catalyst, facilitating the deprotonation of the starting acetophenone. A comparison with sodium methoxide (B1231860) (used for the synthesis of the corresponding methyl ester) shows that while sodium methoxide can lead to higher yields (approximately 90.3%), the use of sodium ethoxide is preferred for obtaining the ethyl ester, albeit with a slightly lower reported yield of 75.1%.

The synthesis of the key intermediate, 2,4-dichloro-5-fluorobenzoyl chloride, has seen the application of heterogeneous catalysts to improve the environmental profile of the process. One method involves the reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride in the presence of a composite zeolite solid super acid catalyst. This approach avoids the use of harsh and corrosive acids like sulfuric or nitric acid, simplifying the operational steps and making it more suitable for industrial-scale production. The use of a solid, recyclable catalyst aligns with the principles of green chemistry.

Furthermore, research into the synthesis of β-keto esters, in general, has explored a variety of catalysts to enhance efficiency and sustainability. These include:

Silica-supported boric acid (SiO₂–H₃BO₃): A recyclable heterogeneous catalyst for trans-esterification of β-keto esters. nih.gov

Graphitic carbon nitride (g-C₃N₄): A recyclable photocatalyst for the synthesis of β-keto sulfones, a related class of compounds. rsc.org

Natural clays (B1170129) and zeolites: Such as Montmorillonite K-10 and H-β-zeolites, have been reported for their catalytic activity in reactions involving β-keto esters. nih.gov

While not all of these have been specifically documented for the synthesis of this compound, they represent the direction of research in optimizing the synthesis of this class of compounds.

Evaluation of Solvent Systems and Reaction Environments

In the reported synthesis via Claisen condensation, toluene is a commonly used solvent. Toluene is a low-polarity solvent that is effective in dissolving the reactants and facilitating the reaction. Its relatively high boiling point allows for the reaction to be conducted at elevated temperatures, which can increase the reaction rate. Furthermore, its immiscibility with water simplifies the work-up procedure, allowing for easy separation of the organic layer containing the product. Cyclohexane is another low-polarity solvent that is often used for similar reactions to enhance reaction efficiency and aid in product isolation.

The reaction to produce the precursor, 2,4-dichloro-5-fluorobenzoyl chloride, using a zeolite catalyst is often carried out under reflux conditions, with the solvent being one of the reactants (carbon tetrachloride).

The broader field of β-keto ester synthesis has seen investigations into various solvent systems, including solvent-free conditions, which represent a significant step towards greener synthesis. nih.gov The use of deep eutectic solvents (DES) as both a catalyst and a green solvent has also been explored for related reactions like Friedel-Crafts acylation, offering a potential alternative to volatile organic compounds.

Control of Reaction Parameters (Temperature, Pressure, Concentration)

Careful control of reaction parameters is essential for maximizing the yield and purity of this compound.

Temperature: In the synthesis from 2,4-dichloro-5-fluoroacetophenone, the reaction is typically carried out at an elevated temperature of approximately 90°C. This temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of side products. The synthesis of the methyl ester analogue is conducted at a lower temperature of 70°C.

Pressure: While the primary synthesis of this compound is generally conducted at atmospheric pressure, subsequent functionalization reactions of the ester may be performed under controlled pressure. For instance, carbonylation and amination reactions can be carried out at pressures ranging from 3.0 to 5.0 MPa to optimize product formation.

Concentration and Reaction Time: The concentration of reactants and the duration of the reaction are also critical parameters. In the reported method, the 2,4-dichloro-5-fluoroacetophenone solution is added dropwise over a period of 5 hours. This slow addition helps to control the exothermic nature of the reaction and maintain a favorable concentration of the enolate intermediate, minimizing side reactions.

Application of Green Chemistry Principles in the Production of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to reduce the environmental impact of their production.

Atom Economy and Synthetic Efficiency Analyses

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product.

For the synthesis of this compound from 2,4-dichloro-5-fluoroacetophenone and diethyl carbonate (as a more direct source of the ethyl ester group than dimethyl carbonate and ethanol), the reaction can be represented as:

C₈H₅Cl₂FO + (C₂H₅)₂CO₃ → C₁₁H₉Cl₂FO₃ + C₂H₅OH

Atom Economy Calculation:

CompoundFormulaMolar Mass ( g/mol )
Reactants
2,4-dichloro-5-fluoroacetophenoneC₈H₅Cl₂FO207.03
Diethyl carbonateC₅H₁₀O₃118.13
Total Mass of Reactants 325.16
Product
This compoundC₁₁H₉Cl₂FO₃279.09
By-product
EthanolC₂H₅OH46.07

Atom Economy (%) = (Molar Mass of Desired Product / Total Molar Mass of Reactants) x 100 Atom Economy (%) = (279.09 / 325.16) x 100 ≈ 85.8%

Development of Sustainable Solvent Alternatives and Waste Minimization Strategies

Efforts to make the production of this compound more sustainable focus on alternative solvents and minimizing waste.

Sustainable Solvent Alternatives: The use of toluene, a volatile organic compound (VOC), is a drawback of the current industrial process. Research into greener alternatives is ongoing. As mentioned, deep eutectic solvents (DES) present a promising option for related acylation reactions. For the broader class of β-keto ester synthesis, solvent-free reaction conditions have been successfully developed, which significantly reduces the environmental impact. nih.gov

Waste Minimization Strategies:

Catalyst Recyclability: The use of heterogeneous catalysts, such as the zeolite catalyst in the synthesis of the 2,4-dichloro-5-fluorobenzoyl chloride intermediate, is a key strategy for waste reduction. These catalysts can be recovered and reused, avoiding the large amounts of waste associated with stoichiometric Lewis acid catalysts like aluminum trichloride. Other recyclable catalysts like silica-supported boric acid are also being explored for β-keto ester synthesis. nih.gov

Process Intensification: The development of continuous flow processes for the synthesis of this and related compounds can lead to better control over reaction parameters, potentially increasing yields and reducing by-product formation.

Derivatization and Chemical Transformations of Ethyl 2,4 Dichloro 5 Fluorobenzoylacetate

Enol Ether Formation and Subsequent Reactivity

The presence of a 1,3-dicarbonyl system in Ethyl 2,4-dichloro-5-fluorobenzoylacetate makes it susceptible to reactions that proceed via an enol or enolate intermediate. This reactivity is fundamental to its role as a precursor in multi-step syntheses.

A key initial transformation in the synthetic utility of this compound is its condensation with an orthoformate, typically triethyl orthoformate, in the presence of a dehydrating agent like acetic anhydride. researchgate.net This reaction converts the β-ketoester into a more reactive enol ether, specifically Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate. researchgate.netnih.gov

The reaction involves the formation of an enol, which then attacks the triethyl orthoformate. The process is driven by the formation of stable byproducts, such as ethanol (B145695) and ethyl acetate, from the reaction of the orthoformate with the acetic anhydride. This step is crucial as it "protects" the enolizable proton and introduces an ethoxy group that can act as a good leaving group in subsequent nucleophilic substitution reactions. The resulting product, a substituted ethoxyacrylate, is a versatile intermediate for building heterocyclic rings. researchgate.net

Table 1: Reagents for Enol Ether Formation

Starting Material Reagent 1 Reagent 2 Product

The ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate formed in the previous step is readily susceptible to nucleophilic attack by primary amines. The ethoxy group at the 3-position is an excellent leaving group, facilitating a facile substitution reaction. This amination is a critical step in the pathway towards quinolone antibacterials.

For instance, reacting the enol ether with cyclopropylamine (B47189) in a solvent like ethanol leads to the formation of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate. The reaction is typically exothermic and proceeds smoothly at room temperature after an initial cooling period. Similarly, other primary amines, such as ethylamine, can be used to generate the corresponding N-substituted enamines. echemi.com The resulting enamine products contain the necessary functionalities and stereoelectronic arrangement for subsequent intramolecular cyclization.

Table 2: Amination of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate

Enol Ether Intermediate Amine Solvent Product
Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate Cyclopropylamine Ethanol Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate

Intramolecular Cyclization Reactions and Heterocycle Formation

The enamine derivatives of this compound are key precursors for constructing heterocyclic systems through intramolecular cyclization. The strategic placement of the amine, the ester, and the dichlorofluoro-substituted phenyl ring enables the formation of fused ring systems.

The synthesis of fluoroquinolones, a major class of antibiotics, heavily relies on the cyclization of intermediates derived from this compound.

The synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, an important intermediate for drugs like Ciprofloxacin (B1669076), is a classic example of this pathway. The process begins with the enamine, ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate.

This intermediate undergoes an intramolecular nucleophilic aromatic substitution, known as the Gould-Jacobs reaction. A strong base, such as sodium hydride, is used to deprotonate the secondary amine, which then attacks the carbon atom on the phenyl ring bearing a chlorine atom (at the ortho position to the benzoyl group). This cyclization results in the formation of the quinolone ring system. Subsequent hydrolysis of the ethyl ester group with a base like potassium hydroxide (B78521), followed by acidification, yields the final carboxylic acid product.

Table 3: Synthesis of Fluoroquinolonic Acid

Intermediate Reagents Step Product
Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate 1. Sodium Hydride, Dioxane Cyclization Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate 2. Potassium Hydroxide, Water Saponification 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

The synthesis of complex heterocyclic systems such as Quino[1,8a,8-a,b]quinoxaline-5-carboxylic acid derivatives involves multi-step pathways to construct the novel fused ring structure. While this compound is a versatile starting material for many heterocycles, the documented synthesis of this specific quinoxaline (B1680401) derivative begins from a different precursor, 2,4-Dichloro-5-fluoroacetophenone.

Pathways to Quinolone and Fluoroquinolone Core Structures

Role as a Key Intermediate in Ciprofloxacin Synthesis

This compound is a pivotal intermediate in the synthesis of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The core structure of Ciprofloxacin is a 1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The synthesis leverages the β-ketoester moiety of this compound to construct the quinolone ring system.

A common synthetic strategy involves a multi-step sequence that begins with the reaction of the β-ketoester. The key transformation is a cyclization reaction that forms the bicyclic quinolone core. One established pathway involves the following steps:

Enamine Formation: The β-ketoester is first reacted with an amine, such as cyclopropylamine, to form an enamine intermediate.

Intramolecular Cyclization: This is followed by an intramolecular nucleophilic substitution. The enamine nitrogen attacks the carbon atom on the benzene (B151609) ring bearing the chlorine atom at the C2 position, displacing the chloride ion. This ring-closing reaction is typically promoted by a base and heat, yielding the core quinoline (B57606) structure.

Further Modification: The chlorine at the 7-position is subsequently substituted with piperazine (B1678402).

Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid, yielding Ciprofloxacin.

An alternative, widely used industrial method involves the reaction of this compound with triethyl orthoformate in the presence of acetic anhydride. This forms a vinylogous ester intermediate. Subsequent reaction with cyclopropylamine, followed by a thermally induced intramolecular cyclization, forms the ethyl 1-cyclopropyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The 7-chloro group is then displaced by piperazine, and a final hydrolysis step yields Ciprofloxacin. This highlights the compound's essential role in providing the foundational structure for this important antibiotic. nih.govgoogle.com

StepReactantsKey TransformationProduct Intermediate
1This compound, Triethyl orthoformate, Acetic anhydrideFormation of enol etherEthyl 3-(2,4-dichloro-5-fluorophenyl)-3-ethoxyacrylate
2Intermediate from Step 1, CyclopropylamineEnamine formationEthyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate
3Intermediate from Step 2, Base (e.g., K2CO3)Intramolecular nucleophilic cyclizationEthyl 1-cyclopropyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
4Intermediate from Step 3, PiperazineNucleophilic aromatic substitutionEthyl ciprofloxacin
5Ethyl ciprofloxacin, Acid/BaseEster hydrolysisCiprofloxacin
Strategic Precursor in Temafloxacin Synthesis

Temafloxacin is another potent fluoroquinolone antibiotic. Its structure is (±)-1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. nih.gov While this compound is a quintessential precursor for fluoroquinolones, it is not a direct strategic precursor for Temafloxacin. The substitution pattern on the benzoyl ring of the starting material dictates the final substitution on the quinoline core.

The synthesis of Temafloxacin requires a 6-fluoro-1-(2,4-difluorophenyl) quinolone backbone. cdnsciencepub.com Known synthetic routes to achieve this structure start with materials that can provide this specific substitution pattern, such as 2,4,5-trifluoroacetophenone. cdnsciencepub.com The synthesis of Temafloxacin often proceeds through an intramolecular nucleophilic displacement, similar to the Ciprofloxacin pathway, but the precursors are different to accommodate the desired final product structure. cdnsciencepub.comnih.gov Therefore, this compound, which possesses a 2,4-dichloro-5-fluoro substitution, is tailored for producing quinolones with a 7-chloro-6-fluoro pattern (like Ciprofloxacin) and is not used for the synthesis of Temafloxacin.

Synthesis of Other Biologically Relevant Quinoline Derivatives

The utility of this compound extends beyond Ciprofloxacin to a broader class of quinoline derivatives, many of which exhibit significant biological activity. Quinolines are a privileged scaffold in medicinal chemistry, found in compounds with anticancer, antimalarial, and antifungal properties. mdpi.com

The Gould-Jacobs reaction is a classic and versatile method for quinoline synthesis that can utilize β-ketoesters like this compound. cdnsciencepub.com The general process involves:

Condensation of the β-ketoester with an aniline (B41778) derivative.

Thermal cyclization of the resulting anilinomethylene intermediate to form a 4-hydroxyquinoline.

Subsequent chemical modifications to yield the final product.

By varying the aniline component, a diverse library of substituted quinolines can be generated from this single precursor. For instance, reaction with different substituted anilines can introduce a variety of functionalities at the N-1 and other positions of the quinoline ring. The resulting 4-hydroxyquinolines can be converted to 4-chloroquinolines, which are themselves versatile intermediates for introducing nucleophiles at the 4-position. nih.gov This flexibility makes this compound a valuable starting point for developing novel therapeutic agents based on the quinoline framework.

Mechanisms of Intramolecular Nucleophilic Displacements

The key transformation in the synthesis of the quinoline core from this compound and its derivatives is an intramolecular cyclization. This ring-closing step typically proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism.

After the initial condensation of the β-ketoester with an amine (e.g., cyclopropylamine), an enamine intermediate is formed. The geometry of this intermediate is crucial, as it positions the nucleophilic enamine nitrogen in proximity to the substituted phenyl ring. The cyclization is then triggered, usually by heat and in the presence of a base. The base facilitates the deprotonation of the enamine nitrogen, increasing its nucleophilicity. The electron-rich nitrogen then attacks the electron-deficient carbon atom at the 2-position of the phenyl ring, displacing the chloride substituent.

The reaction is an example of a 6-exo-trig cyclization. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing benzoyl group. The fluorine atom at the 5-position also contributes to the activation of the ring. This intramolecular process is generally efficient due to the favorable pre-organization of the reacting centers in the acyclic precursor.

StageDescriptionKey Features
1. Enamine FormationReaction of the β-keto group with a primary amine.Forms a nucleophilic enamine intermediate.
2. ConformationThe acyclic intermediate adopts a conformation suitable for ring closure.Proximity of nucleophile (N) and electrophile (C-Cl).
3. Nucleophilic AttackThe enamine nitrogen attacks the C2 carbon of the phenyl ring.Intramolecular SNAr reaction. Displaces the chloride ion.
4. AromatizationLoss of a proton to restore aromaticity in the newly formed ring.Forms the stable heterocyclic quinolone system.

Stereochemical Control in Ring-Closing Processes

When the substituents on the reactants introduce chiral centers into the final quinoline product, controlling the stereochemistry of the ring-closing process becomes a significant challenge. For many quinolone antibiotics, chirality can have a profound impact on biological activity and pharmacology.

Achieving stereochemical control in these cyclizations is not trivial. The high temperatures often required for the thermal cyclization can lead to racemization or the formation of diastereomeric mixtures. Modern synthetic strategies to address this challenge include:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the acyclic precursor can direct the cyclization to favor one stereoisomer. The auxiliary is then removed in a subsequent step.

Chiral Catalysis: Employing a chiral catalyst, such as a chiral Lewis acid or a transition metal complex, can create a chiral environment that favors the formation of one enantiomer of the product over the other.

Substrate Control: Designing the substrate with pre-existing stereocenters can influence the stereochemical outcome of the cyclization, a process known as diastereoselective synthesis.

While these strategies are well-established in organic synthesis, their specific application to the cyclization of derivatives of this compound requires careful optimization of reaction conditions. Research into the stereoselective synthesis of complex alkaloids and other natural products often utilizes reactions of β-ketoesters, providing a foundation for developing similar methods for chiral quinolones. acs.org

Functional Group Interconversions and Aromatic Modifications

Hydrolysis of the Ester Moiety and Formation of Carboxylic Acids

A frequent and critical transformation of this compound and its derivatives is the hydrolysis of the ethyl ester group to the corresponding carboxylic acid. This step is often the final transformation in the synthesis of quinolone antibiotics, as the carboxylic acid at the 3-position is essential for their antibacterial activity, primarily by enabling binding to the bacterial DNA gyrase enzyme.

The hydrolysis can be achieved under either basic or acidic conditions:

Basic Hydrolysis (Saponification): This is the most common method. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often with a co-solvent like ethanol to ensure solubility. The reaction proceeds via nucleophilic acyl substitution to form a carboxylate salt. Subsequent acidification with a mineral acid (e.g., hydrochloric acid) protonates the carboxylate to yield the final carboxylic acid product, which typically precipitates from the aqueous solution. cdnsciencepub.com

Acidic Hydrolysis: The ester can also be hydrolyzed by heating with a strong acid, such as aqueous hydrochloric acid or sulfuric acid. This method is generally reversible and may require a large excess of water to drive the reaction to completion.

The choice between acidic and basic conditions depends on the stability of other functional groups present in the molecule. For most fluoroquinolone syntheses, basic hydrolysis is preferred due to its efficiency and the generally high stability of the quinolone core under these conditions.

Regioselective Aromatic Substitution Reactions on the Dichlorofluorophenyl Ring

The dichlorofluorophenyl ring of this compound is a key structural motif that allows for various chemical transformations, most notably regioselective nucleophilic aromatic substitution (SNAr) reactions. These reactions are crucial for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of three halogen substituents (two chlorine atoms and one fluorine atom) on the aromatic ring, activated by the electron-withdrawing benzoyl group, presents multiple potential sites for nucleophilic attack. However, research has demonstrated a significant degree of regioselectivity in these substitutions, primarily dictated by the electronic and steric environment of the ring.

The primary finding in the derivatization of this compound is the selective substitution of the chlorine atom at the C-4 position. This regioselectivity is consistently observed in reactions with amine nucleophiles, which are of significant industrial importance. The C-4 position is para to the activating benzoyl group, which strongly stabilizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction through resonance. While the chlorine at the C-2 position is ortho to the activating group and also activated, the C-4 position is generally favored for substitution.

This preference can be attributed to a combination of electronic and steric factors. The fluorine atom at the C-5 position, being the most electronegative halogen, exerts a strong inductive electron-withdrawing effect, further activating the ring for nucleophilic attack. In nucleophilic aromatic substitutions, fluorine is typically a better leaving group than chlorine. However, in the context of the 2,4-dichloro-5-fluorophenyl system, the chlorine at the C-4 position is preferentially displaced by amine nucleophiles. This outcome is pivotal in the synthesis of quinolone antibiotics, where this compound serves as a key starting material.

A notable example of this regioselective transformation is the reaction of this compound with cyclopropylamine. This reaction is a critical step in the synthesis of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. In this process, the cyclopropylamine selectively displaces the C-4 chlorine atom, leading to the formation of an N-cyclopropyl aniline derivative, which is then subjected to further cyclization reactions to construct the quinolone core.

The general reaction scheme for the regioselective amination at the C-4 position is presented below:

Figure 1: Regioselective Aromatic Substitution on this compound with an Amine Nucleophile.

The following table summarizes the key aspects of this regioselective aromatic substitution reaction based on its application in pharmaceutical synthesis.

NucleophileReagents and ConditionsPosition of SubstitutionProduct
CyclopropylamineTypically in a suitable solvent, often with a base to neutralize the liberated HCl.C-4Ethyl 2-chloro-4-(cyclopropylamino)-5-fluorobenzoylacetate

This selective functionalization underscores the utility of this compound as a versatile building block in organic synthesis, enabling the targeted construction of complex molecular architectures. The predictable regioselectivity of the nucleophilic aromatic substitution on its dichlorofluorophenyl ring is a cornerstone of its application in the development of important pharmaceutical agents.

Spectroscopic and Computational Characterization of Derivatives from Ethyl 2,4 Dichloro 5 Fluorobenzoylacetate

Advanced Spectroscopic Methodologies for Structural Elucidation of Ethyl 2,4-dichloro-5-fluorobenzoylacetate Derivatives

A combination of spectroscopic methods is essential for the unambiguous determination of the molecular structures of derivatives originating from this compound.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Derivative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering detailed information about the carbon-hydrogen framework. nih.govresearchgate.net For derivatives of this compound, both ¹H and ¹³C NMR spectroscopy are indispensable. rsc.orgorganicchemistrydata.orgorganicchemistrydata.org

In ¹H NMR spectra of such derivatives, the aromatic protons typically appear as multiplets in the downfield region, with their chemical shifts and coupling constants influenced by the substitution pattern on the phenyl ring. organicchemistrydata.org For instance, in related N-aryl enamine derivatives, aromatic protons are observed in the range of δ 6.61-7.46 ppm. rsc.org The methylene (B1212753) protons of the ethyl group typically exhibit a quartet, while the methyl protons appear as a triplet, with their precise chemical shifts dependent on the electronic environment. rsc.org

¹³C NMR spectroscopy provides complementary information, with the carbonyl carbons of the ester and keto groups showing characteristic downfield shifts. rsc.org In a study of related substituted benzoylacetate derivatives, the carbonyl carbon (C=O) of the ester group was observed at approximately 168.79 ppm, while other aromatic and aliphatic carbons resonated at their expected chemical shifts. rsc.org The analysis of both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra allows for the complete assignment of all proton and carbon signals and the confirmation of the connectivity of atoms within the molecule. researchgate.netcore.ac.uknih.gov

Below is an interactive table showcasing typical ¹H and ¹³C NMR chemical shift ranges for key functional groups found in derivatives of this compound.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic (Ar-H)6.5 - 8.5110 - 150
Ethyl Ester (-OCH₂CH₃)4.0 - 4.5 (quartet)~60 (CH₂)
Ethyl Ester (-OCH₂CH₃)1.0 - 1.5 (triplet)~14 (CH₃)
Methylene (-CH₂-)3.5 - 4.040 - 50
Carbonyl (Ester, C=O)-165 - 175
Carbonyl (Keto, C=O)-190 - 205

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Derived Compounds

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule. researchgate.netresearchgate.net For derivatives of this compound, IR spectroscopy is particularly useful for confirming the presence of key carbonyl groups and other characteristic vibrations. chemicalbook.comamazonaws.comudel.edu

The IR spectra of these derivatives will prominently feature strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (ester and ketone). Typically, the ester C=O stretch appears at a higher frequency (around 1735-1750 cm⁻¹) than the ketone C=O stretch, which is often observed in the range of 1680-1715 cm⁻¹. spcmc.ac.in The exact positions of these bands can be influenced by conjugation and the electronic effects of the substituted phenyl ring. spcmc.ac.in

Other important vibrational bands include the C-O stretching of the ester group, which typically appears in the 1100-1300 cm⁻¹ region. spcmc.ac.in Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. amazonaws.com The C-Cl and C-F stretching vibrations also give rise to characteristic bands in the fingerprint region of the spectrum. The application of first-derivative ATR-FTIR spectroscopy can be a useful technique for quantitative analysis and resolving overlapping bands. nih.govf1000research.com

The following interactive table summarizes key IR absorption frequencies for functional groups present in this compound derivatives.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Intensity
C=O (Ester)Stretching1735 - 1750Strong
C=O (Ketone)Stretching1680 - 1715Strong
C-O (Ester)Stretching1100 - 1300Strong
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic)Stretching2850 - 3000Medium
C-ClStretching600 - 800Strong
C-FStretching1000 - 1400Strong

Mass Spectrometry Techniques in the Analysis of this compound Products

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure. rsc.orgnih.gov For derivatives of this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly employed. nih.gov

In the mass spectrum of a typical derivative, the molecular ion peak (M⁺) will be observed, and its mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound. nist.gov The presence of chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for ethyl benzoylacetate and its derivatives involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), or the entire ester group. nih.gov The benzoyl cation is often a prominent peak in the mass spectrum. nih.gov HRMS allows for the determination of the exact mass of the molecular ion and its fragments with high precision, which can be used to confirm the elemental composition of the derivative. rsc.org

Quantum Chemical Calculations and Theoretical Studies of Derived Structures

Quantum chemical calculations have become an indispensable tool for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules. researchgate.net

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method widely used to predict the molecular geometry, electronic structure, and other properties of organic molecules with a good balance of accuracy and computational cost. semanticscholar.orgscispace.com For derivatives of this compound, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide valuable information. researchgate.netresearchgate.net

DFT calculations can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. nih.gov This theoretical structure can then be compared with experimental data from X-ray crystallography, if available. Furthermore, DFT can be used to calculate vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. researchgate.net

The electronic properties of the derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined using DFT. scispace.comnih.gov The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the molecule. scispace.comnih.gov Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, can visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. rsc.org

Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) Analysis for Chemical Bonding Insights

To gain a more profound understanding of the chemical bonding and intramolecular interactions within the derivatives of this compound, more advanced computational analyses like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) are employed. researchgate.net

AIM theory analyzes the topology of the electron density to define atoms and the bonds between them. It can characterize the nature of chemical bonds (e.g., covalent vs. electrostatic) and identify and quantify the strength of non-covalent interactions, such as hydrogen bonds. researchgate.net

NBO analysis provides a localized picture of chemical bonding in terms of Lewis-like structures. wisc.eduwisc.edu It can be used to investigate charge transfer interactions between filled (donor) and empty (acceptor) orbitals within the molecule. researchgate.net The stabilization energies associated with these donor-acceptor interactions, calculated using second-order perturbation theory, provide a quantitative measure of their strength. researchgate.net For example, NBO analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule. nih.gov

Homo-Lumo Analysis and Prediction of Electronic Transitions and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors that help in understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.

Computational studies on pyrazole (B372694) derivatives, which are accessible from precursors like this compound, are extensively performed using DFT methods. eurasianjournals.com For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine the HOMO-LUMO energies of various pyrazole compounds. researchgate.net These calculations reveal how substituents on the pyrazole ring influence the electronic distribution and the energy of the frontier molecular orbitals.

The HOMO-LUMO energy gap is instrumental in predicting the electronic absorption spectra of the molecules. A smaller gap generally corresponds to a longer wavelength of maximum absorption (λmax), indicating that less energy is required to excite an electron from the HOMO to the LUMO. This information is vital for designing molecules with specific optical properties.

The reactivity of these derivatives can also be predicted from the HOMO-LUMO analysis. A small HOMO-LUMO gap suggests higher polarizability and greater chemical reactivity. The locations of the HOMO and LUMO densities indicate the most probable sites for electrophilic and nucleophilic attacks, respectively. For many pyrazole derivatives, the HOMO is often localized on the pyrazole ring and adjacent substituents, while the LUMO may be distributed across the aromatic systems. researchgate.net

Below is a table summarizing typical HOMO-LUMO energy values and energy gaps for related pyrazole derivatives, as determined by DFT calculations.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Phenyl-tagged pyrazole-benzoxadiazole-6.21-2.154.06
Substituted pyrazole derivative-5.89-1.983.91

Computational Prediction of Spectroscopic Parameters

Computational methods, primarily DFT, are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification. These predictions include vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

For pyrazole derivatives, DFT calculations can accurately predict the vibrational modes associated with specific functional groups. For example, the calculated IR spectra can help in identifying the characteristic stretching frequencies of C=O, C=N, and N-H bonds within the molecule.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts are often in good agreement with experimental values, aiding in the complete assignment of the NMR spectra and confirming the molecular structure.

The prediction of UV-Vis spectra is achieved through Time-Dependent DFT (TD-DFT) calculations. This method provides information about the electronic transitions, their corresponding excitation energies, and oscillator strengths. These calculations can help rationalize the observed colors of compounds and their photophysical properties.

Solid-State Characterization and Supramolecular Chemistry of Derived Compounds

The arrangement of molecules in the solid state is critical for determining the bulk properties of a material. X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids.

X-ray Crystallography for Absolute Structure Determination

For pyrazole-carboxylate derivatives, which can be synthesized from the title compound, X-ray crystallography has been used to confirm their structures. researchgate.net The analysis of the crystal structure reveals the planarity of the pyrazole ring and the orientation of the various substituents. The absolute configuration of chiral centers can also be determined using this technique.

The table below presents selected crystallographic data for a representative pyrazole derivative.

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)19.841(6)
b (Å)12.000(2)
c (Å)15.079(4)
β (°)92.58(2)
Z16

Note: This data is for 3-methyl-5-phenylpyrazole and serves as an example of crystallographic data for pyrazole derivatives. rsc.org

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of molecules is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. researchgate.net These interactions dictate the supramolecular architecture of the solid state.

In the crystal structures of pyrazole-carboxylate derivatives, hydrogen bonding often plays a dominant role in the formation of the crystal lattice. researchgate.net For example, the carboxylic acid group can form strong O-H···O or O-H···N hydrogen bonds, leading to the formation of dimers, chains, or more complex networks. researchgate.net The pyrazole ring itself can act as both a hydrogen bond donor (N-H) and acceptor. researchgate.net

The presence of the 2,4-dichloro-5-fluorophenyl group introduces the possibility of halogen bonding (C-Cl···O, C-Cl···N) and other weak interactions that can influence the crystal packing. Furthermore, π-π stacking interactions between the aromatic rings are commonly observed in such compounds, contributing to the stability of the crystal structure.

Hirshfeld surface analysis is a computational tool often used to visualize and quantify intermolecular contacts in a crystal. This analysis helps in understanding the nature and relative importance of the different interactions that hold the molecules together in the crystal.

Medicinal Chemistry Applications and Structure Activity Relationship Sar Studies

Fluoroquinolone Antibiotics Derived from Ethyl 2,4-dichloro-5-fluorobenzoylacetate

The most prominent application of this compound in medicinal chemistry is as a precursor for the synthesis of fluoroquinolone antibiotics. This class of synthetic, broad-spectrum antibacterial agents acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. nih.gov The 2,4-dichloro-5-fluorophenyl moiety from the initial building block is incorporated into the core structure of these antibiotics, influencing their potency and spectrum of activity.

The fundamental structure of fluoroquinolones is the 1,4-dihydro-4-oxoquinoline-3-carboxylic acid ring system. Extensive research has established clear structure-activity relationships (SAR) for this class of compounds, highlighting the critical role of various substituents on the quinolone core for antibacterial efficacy. oup.comnih.gov

Key positions on the quinolone nucleus have been identified as crucial for biological activity. The carboxyl group at the C3 position and the keto group at the C4 position are essential for binding to the DNA-enzyme complex. nih.gov Modifications at other positions, however, allow for the modulation of antibacterial spectrum, potency, and pharmacokinetic properties. nih.gov

C5 Position: Small substituents, such as an amino or methyl group, at the C5 position can markedly increase in vitro activity against Gram-positive bacteria. nih.govoup.com

C6 Position: The presence of a fluorine atom at the C6 position is a hallmark of the fluoroquinolones, leading to increased penetration into the bacterial cell and potent activity, particularly against Gram-negative bacteria. nih.govmdpi.com

C7 Position: The substituent at the C7 position is a primary determinant of the antibacterial spectrum, potency, and pharmacokinetic properties. researchgate.net Heterocyclic rings, such as piperazine (B1678402) or pyrrolidine, are commonly introduced here. nih.gov

C8 Position: This position affects the molecule's spatial configuration. oup.com A halogen (fluorine or chlorine) or a methoxy (B1213986) group at C8 can enhance activity against anaerobic and Gram-positive bacteria. oup.comnih.govresearchgate.net

Substitutions at the C7 and C8 positions are particularly critical for achieving potent antimicrobial activity. oup.com For instance, a chlorine atom at the C8 position has been shown to increase antimicrobial potency by enhancing the inhibition of both DNA gyrase and topoisomerase IV. nih.gov Similarly, bicyclic substituents at the C7 position can enhance activity against both Gram-positive and Gram-negative pathogens. oup.com The introduction of a 3-methyl-3,7-diazabicyclo[3.3.0]octan-1(5)-ene-7-yl group at C7 has been associated with strong inhibitory activity against mutated DNA gyrase, a common mechanism of bacterial resistance. koreascience.kr

The table below summarizes the impact of various substituents at key positions on the quinolone ring system.

PositionSubstituentEffect on Antibacterial Potency and Spectrum
N1 Cyclopropyl (B3062369)Optimal for overall potency, especially against Gram-negative bacteria. oup.comresearchgate.net
2,4-DifluorophenylMay decrease potency but can increase activity against anaerobes. nih.gov
C5 Amino (-NH2), Methyl (-CH3)Increases activity against Gram-positive bacteria. nih.govoup.com
C6 Fluorine (-F)Greatly increases potency and cell penetration; a defining feature of fluoroquinolones. nih.govmdpi.com
C7 PiperazineEnhances activity against Gram-negative bacteria. nih.gov
Pyrrolidine (especially alkylated)Increases serum half-life and potency against Gram-positive bacteria. researchgate.net
Bicyclic HeterocyclesCan enhance activity against both Gram-positive and Gram-negative pathogens. oup.com
C8 Methoxy (-OCH3)Increases activity against Gram-positive cocci and anaerobes. oup.comnih.gov
Halogen (-F, -Cl)Improves activity against anaerobes and Gram-positive bacteria. oup.comresearchgate.net

Rational drug design strategies leverage the established SAR to create novel fluoroquinolone agents with improved properties, such as enhanced potency, a broader spectrum of activity, or the ability to overcome bacterial resistance. rsc.orgnih.gov this compound is a key synthon in these efforts, providing the substituted benzoyl group necessary for constructing the quinolone core. The synthesis typically involves a cyclization reaction to form the 1,4-dihydro-4-oxoquinoline nucleus. ucl.ac.be

Modern design approaches include the development of hybrid molecules. For example, fluoroquinolone-flavonoid hybrids have been synthesized, demonstrating a dual mode of action by inhibiting both DNA gyrase and bacterial efflux pumps, which are often responsible for drug resistance. nih.gov Another strategy involves designing analogs that can effectively inhibit mutated forms of DNA gyrase found in resistant bacterial strains. rsc.orgscispace.com Computational methods like molecular docking and molecular dynamics simulations are increasingly used to predict the binding interactions of newly designed analogs with their target enzymes, guiding the synthesis of more effective agents. rsc.orgrsc.org

Exploration of Other Pharmacologically Active Compound Classes from this compound

The utility of this compound extends beyond antibiotics. The 2,4-dichloro-5-fluorophenyl moiety is a valuable pharmacophore that has been incorporated into molecules targeting other diseases.

The structural features of the 2,4-dichloro-5-fluorophenyl group have been exploited in the development of compounds with anti-inflammatory and anti-cancer properties.

Anti-inflammatory Agents: Researchers have synthesized a series of thiazolotriazoles incorporating the 2,4-dichloro-5-fluorophenyl group. nih.govlookchem.com Certain derivatives from this class exhibited excellent anti-inflammatory and analgesic activities in preclinical models. nih.gov The design of novel anti-inflammatory agents often focuses on creating selective inhibitors of enzymes like cyclooxygenase-2 (COX-2) to minimize gastrointestinal side effects. mdpi.commdpi.com

Anti-cancer Agents: The fluoroquinolone scaffold itself, often derived from related starting materials, has been modified to exhibit anticancer activity. mdpi.com These modifications typically aim to enhance the molecule's ability to interfere with mammalian topoisomerase II, an enzyme crucial for cancer cell proliferation. researchgate.net Structural changes at positions C3 and C7 of the quinolone ring can increase the lipophilicity and cytotoxic activity of the compounds. researchgate.net Furthermore, the 2,4-dichloro-5-sulfamoylbenzoic acid moiety, closely related to the scaffold , has been used to develop inhibitors of carbonic anhydrase isoforms IX and XII, which are associated with tumor growth. nih.gov The development of mutual prodrugs, such as combining 5-fluorouracil (B62378) with dichloroacetic acid, represents another strategy to enhance anticancer efficacy. nih.gov

This compound is valued in targeted drug design as a "core synthon" or "building block". Its chemical structure is primed for a variety of transformations, allowing for the creation of diverse chemical libraries for high-throughput screening. The ester group can be hydrolyzed to a carboxylic acid or undergo other transformations, while the halogenated phenyl ring can participate in various coupling and substitution reactions.

This versatility enables its use in scaffold hybridization, where it is combined with other pharmacophores to create hybrid molecules with potentially novel or dual mechanisms of action. ebi.ac.uk This approach is a key strategy in modern medicinal chemistry for developing agents that can address complex diseases or overcome drug resistance. mdpi.com The incorporation of the fluorine atom is particularly strategic, as it can enhance metabolic stability and binding affinity, properties that are highly desirable in drug candidates. lookchem.com

Computational Approaches in Medicinal Chemistry for Derived Structures

Computational techniques are indispensable in modern drug discovery, enabling the rational design of new drug candidates and the exploration of their potential interactions with biological targets. For structures derived from this compound, particularly fluoroquinolone antibacterials, these methods are crucial for understanding their mechanism of action and for optimizing their activity.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is instrumental in elucidating the binding modes of fluoroquinolone derivatives at the active site of their primary bacterial targets: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Research on fluoroquinolones, which can be synthesized from this compound, has extensively used molecular docking to understand their interaction with the DNA gyrase enzyme. nih.govsemanticscholar.org For instance, docking studies on novel fluoroquinolone analogues have been performed using the crystal structure of E. coli DNA gyrase (PDB ID: 2XCT) to rationalize their antibacterial activity. nih.gov These studies reveal critical interactions between the ligand and the amino acid residues in the enzyme's binding pocket.

The typical interactions observed for fluoroquinolones, and by extension, for derivatives of this compound, include:

Hydrogen Bonding: The carboxylic acid group at the C-3 position of the quinolone ring is crucial for activity and typically forms hydrogen bonds with serine and arginine residues in the active site.

π-π Stacking: The aromatic quinolone core often engages in π-π stacking interactions with tyrosine residues.

Metal Ion Coordination: A magnesium ion (Mg²⁺) is often present in the active site, and the C-3 carboxylate and C-4 keto group of the fluoroquinolone can coordinate with this ion, bridging the ligand to the DNA and protein.

Hydrophobic Interactions: Substituents at the N-1 and C-7 positions can form hydrophobic interactions with various residues, influencing the potency and spectrum of activity.

The following table illustrates hypothetical docking results for a series of designed fluoroquinolone derivatives, showcasing how modifications can influence binding affinity.

Compound IDN-1 SubstituentC-7 SubstituentDocking Score (kcal/mol)Key Interacting Residues
FQ-01 EthylPiperazinyl-8.5Ser83, Arg87, Tyr122
FQ-02 CyclopropylPiperazinyl-9.2Ser83, Arg87, Tyr122
FQ-03 2,4-DifluorophenylPiperazinyl-10.1Ser83, Arg87, Tyr122, Val120
FQ-04 Ethyl3-Aminopyrrolidinyl-8.8Ser83, Arg87, Asp87, Tyr122
FQ-05 Cyclopropyl3-Aminopyrrolidinyl-9.5Ser83, Arg87, Asp87, Tyr122

This table is illustrative and provides representative data based on typical molecular docking studies of fluoroquinolones.

These in silico studies are crucial for explaining the structure-activity relationships (SAR) observed in vitro. For example, the enhanced activity of N-1 cyclopropyl and C-7 piperazinyl or pyrrolidinyl substituted fluoroquinolones can be directly attributed to favorable interactions within the DNA gyrase binding pocket, as predicted by molecular docking. nih.gov

Pharmacophore modeling is another powerful computational tool used to identify novel bioactive molecules. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor.

For derivatives of this compound, a pharmacophore model for DNA gyrase inhibitors can be constructed based on the known binding modes of active fluoroquinolones. Such a model would typically include:

A hydrogen bond acceptor (corresponding to the C-4 keto group).

A hydrogen bond donor/acceptor or negative ionizable feature (from the C-3 carboxylic acid).

An aromatic ring feature (the quinolone core).

One or more hydrophobic/aromatic features corresponding to the N-1 and C-7 substituents.

This pharmacophore model can then be used as a 3D query in a virtual screening campaign to search large chemical databases for novel molecular scaffolds that match the required features. nih.gov Virtual screening is a computationally efficient way to triage millions of compounds and select a smaller, more manageable number for experimental testing.

The workflow for discovering new potential DNA gyrase inhibitors derived from or inspired by the fluoroquinolone scaffold often involves the following steps:

Database Preparation: A large database of commercially available or synthetically accessible compounds is compiled.

Pharmacophore-Based Screening: The database is filtered using the DNA gyrase pharmacophore model, retaining only those molecules that match the key chemical features.

Molecular Docking: The hits from the pharmacophore screen are then docked into the active site of DNA gyrase to predict their binding affinity and orientation.

ADMET Prediction: The top-ranked compounds from docking are further evaluated in silico for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness.

Hit Selection: A final selection of promising compounds is made for chemical synthesis and biological evaluation.

The table below summarizes the key features of a typical pharmacophore model for a fluoroquinolone antibacterial agent.

Pharmacophore FeatureCorresponding Chemical GroupImportance for Activity
Hydrogen Bond AcceptorC-4 Keto GroupEssential for interaction with water molecules and active site residues
Negative IonizableC-3 Carboxylic AcidCrucial for Mg²⁺ coordination and interaction with Ser/Arg residues
Aromatic RingQuinolone Coreπ-π stacking with Tyr residues
Hydrophobic Group 1N-1 Substituent (e.g., Ethyl, Cyclopropyl)Fills a hydrophobic pocket, influencing potency
Hydrophobic Group 2C-7 Substituent (e.g., Piperazine)Modulates spectrum of activity and cell permeability

Through these integrated computational approaches, the scaffold provided by this compound can be effectively utilized to design and discover next-generation antibacterial agents with potentially improved efficacy and resistance profiles. nih.gov

Advanced Research Methodologies and Future Directions in the Study of Ethyl 2,4 Dichloro 5 Fluorobenzoylacetate

Application of High-Throughput Experimentation (HTE) in the Synthesis and Optimization of Ethyl 2,4-dichloro-5-fluorobenzoylacetate and its Derivatives

High-Throughput Experimentation (HTE) is a powerful tool for rapidly screening and optimizing reaction conditions, a process that is particularly beneficial in the synthesis of complex molecules like this compound and its derivatives. While specific HTE studies on this compound are not extensively documented in publicly available literature, the principles of HTE are highly applicable. HTE allows for the parallel execution of a multitude of reactions, varying parameters such as catalysts, solvents, temperatures, and reactant ratios. scribd.com This methodology significantly reduces the time and resources required to identify optimal synthetic routes.

The integration of HTE with advanced analytical techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), enables the rapid analysis of reaction outcomes. For instance, an HTE-DESI-MS setup can analyze hundreds of unique reaction conditions in a matter of minutes, providing immediate feedback on product formation and purity. This approach would be invaluable for optimizing the condensation reaction between 2,4-dichloro-5-fluoroacetophenone and a suitable carbonyl source to yield this compound.

Table 1: Potential HTE Parameters for Optimization of this compound Synthesis

ParameterVariables to be ScreenedPotential Impact
Base Sodium ethoxide, potassium tert-butoxide, DBU, etc.Reaction kinetics and yield
Solvent Toluene (B28343), THF, DMF, DMSO, etc.Solvation effects and reaction temperature
Temperature 50 - 120 °CRate of reaction and side product formation
Reactant Ratio Molar equivalents of base and carbonyl sourceConversion and selectivity

Development of Continuous Flow Chemistry for Enhanced Efficiency and Scalability in Synthesis

Continuous flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing for the synthesis of fine chemicals and pharmaceutical intermediates. smolecule.com Research has demonstrated the successful application of continuous flow processes for the production of derivatives of this compound. smolecule.com

A notable example is the continuous-flow synthesis of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, a key intermediate for floxacin antibiotics. smolecule.com In this process, 2,4-dichloro-5-fluorobenzoic acid is first activated to its highly reactive acyl chloride, which then reacts with ethyl 3-(dimethylamino)acrylate. smolecule.com This method boasts significant advantages over batch production, including reduced reaction times, lower raw material consumption, and higher product yields. smolecule.com The enclosed nature of the flow system also enhances operational safety, particularly when dealing with hazardous reagents. smolecule.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of a Derivative

ParameterBatch ProcessContinuous Flow Process
Reaction Time Several hoursMinutes
Yield LowerHigher
Safety Higher risk due to large volumes of reagentsEnhanced safety with smaller reaction volumes
Scalability Difficult to scale upEasily scalable by extending operation time
Process Control LimitedPrecise control over temperature, pressure, and mixing

Data based on the synthesis of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate. smolecule.com

Chemoinformatics and Computational Design for Novel this compound Analogs and Reaction Prediction

Chemoinformatics and computational modeling are becoming indispensable tools in modern drug discovery and materials science. These approaches can be leveraged to design novel analogs of this compound with tailored properties and to predict their reactivity.

Quantitative Structure-Activity Relationship (QSAR) models are a prime example of chemoinformatics in action. nih.govresearchgate.net By establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds, QSAR can predict the activity of newly designed molecules. For instance, QSAR studies on benzoylacetate and coumarin (B35378) derivatives have successfully identified key structural features that influence their inhibitory activity against various enzymes. nih.govmdpi.comnih.gov Similar models could be developed for this compound derivatives to guide the synthesis of analogs with enhanced antimicrobial or other desired biological activities.

Molecular docking simulations can further elucidate the interactions between these designed analogs and their biological targets, such as bacterial DNA gyrase. This allows for the in-silico screening of large virtual libraries of compounds, prioritizing those with the highest predicted binding affinity for synthesis and experimental testing.

Table 3: Computational Tools and Their Applications

Computational ToolApplication in the Study of this compound Analogs
QSAR Modeling Predict biological activity (e.g., antimicrobial potency) based on chemical structure. nih.govresearchgate.netmdpi.com
Molecular Docking Simulate the binding of analogs to target proteins (e.g., DNA gyrase) to predict affinity.
Density Functional Theory (DFT) Calculate electronic properties to predict reactivity and stability of novel analogs.

Emerging Research Avenues and Interdisciplinary Studies in Organic and Medicinal Chemistry

This compound's primary role as a key intermediate in the synthesis of fluoroquinolone antibiotics, such as ciprofloxacin (B1669076) and temafloxacin, continues to drive research in medicinal chemistry. scribd.comsmolecule.comnih.govuonbi.ac.keasau.ruscribd.comdokumen.pub The quest for new antibiotics with improved efficacy against resistant bacterial strains necessitates the development of novel synthetic routes and the exploration of new structural analogs derived from this compound.

Beyond its established use in antibiotic synthesis, emerging research is exploring the potential of this compound and its derivatives in other areas of science. Its halogenated phenyl ring and reactive β-ketoester moiety make it a versatile building block for a wide range of chemical transformations.

Interdisciplinary studies are beginning to investigate the applications of this compound and its derivatives in:

Agrochemicals: There is growing interest in the potential of this class of compounds as herbicides or pesticides. The structural motifs present in this compound are found in some commercially successful agrochemicals, suggesting that its derivatives could be tailored to interact with biological targets in plant or pest species.

Materials Science: The unique electronic properties conferred by the fluorine and chlorine substituents on the aromatic ring could be exploited in the design of novel organic materials. Research into areas such as organogels and materials with specific optical or electronic properties could uncover new applications for derivatives of this compound.

The continued exploration of advanced synthetic methodologies and the application of computational tools will undoubtedly unlock new possibilities for this compound, expanding its utility beyond its current applications and into new scientific frontiers.

Q & A

Q. How to reconcile discrepancies in reported melting points or spectral data across literature sources?

  • Methodological Answer : Variations may stem from polymorphic forms or solvent inclusion. For example, recrystallization from ethanol vs. acetone can yield different crystal habits. Single-crystal XRD analysis resolves structural ambiguities. Cross-referencing CAS registry data (e.g., DTXSID40378992) ensures consistency in compound identification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,4-dichloro-5-fluorobenzoylacetate
Reactant of Route 2
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Ethyl 2,4-dichloro-5-fluorobenzoylacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.